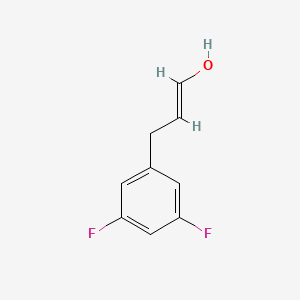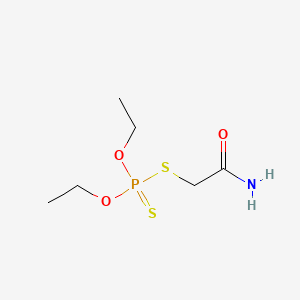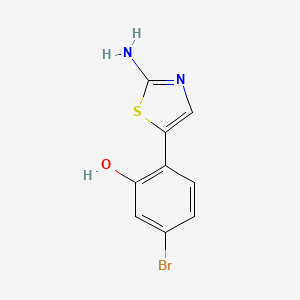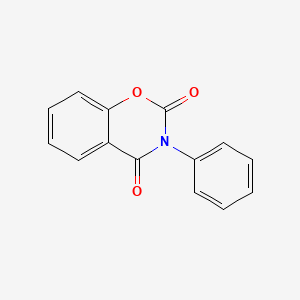
3-Phenyl-1,3-benzoxazine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-1,3-benzoxazine-2,4-dione is a heterocyclic compound that belongs to the benzoxazine family It is characterized by a benzene ring fused to an oxazine ring, which contains both oxygen and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,3-benzoxazine-2,4-dione can be achieved through several methods. One common approach involves the cyclization of salicylanilide with ethyl chloroformate . Another method includes the reaction of 2-hydroxybenzonitrile with phenylisocyanate, followed by hydrolytic cleavage . Additionally, triphosgene has been employed as a reagent for the direct construction of the 3-aryl-1,3-benzoxazine-2,4-dione system .
Industrial Production Methods
Industrial production of this compound typically involves the use of readily available starting materials such as salicylanilide and ethyl chloroformate. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of triphosgene as a reagent has also been explored for large-scale synthesis due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-1,3-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different functional groups.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms with different functional groups. Substitution reactions result in the formation of substituted benzoxazine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-1,3-benzoxazine-2,4-dione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Phenyl-1,3-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its anti-tuberculosis activity is attributed to its ability to inhibit mycolic acid biosynthesis in Mycobacterium tuberculosis . The compound’s structure allows it to interact with enzymes and other proteins, disrupting essential biological processes in the target organisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-3-phenyl-2H-1,3-benzoxazine: Another benzoxazine derivative with similar structural features.
3-Phenyl-2H-1,3-benzoxazine-2,4(3H)-dione: A closely related compound with comparable biological activities.
Uniqueness
3-Phenyl-1,3-benzoxazine-2,4-dione stands out due to its unique combination of biological activities and chemical reactivity
Eigenschaften
CAS-Nummer |
1217-25-0 |
|---|---|
Molekularformel |
C14H9NO3 |
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
3-phenyl-1,3-benzoxazine-2,4-dione |
InChI |
InChI=1S/C14H9NO3/c16-13-11-8-4-5-9-12(11)18-14(17)15(13)10-6-2-1-3-7-10/h1-9H |
InChI-Schlüssel |
AIPDYRUQGNTLLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


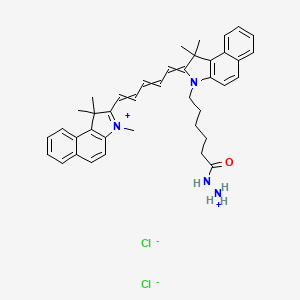
![5-[(E)-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B14753929.png)
![(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-(3-oxodecyl)cyclopentyl]-5-heptenoic acid](/img/structure/B14753940.png)
![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(D-manos-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-(2-hydroxylcarbonylethylamino)malonic Acid Diamide](/img/structure/B14753943.png)

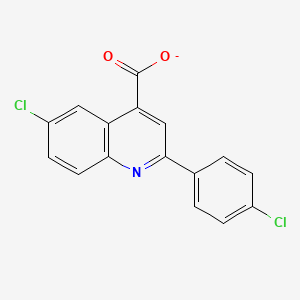
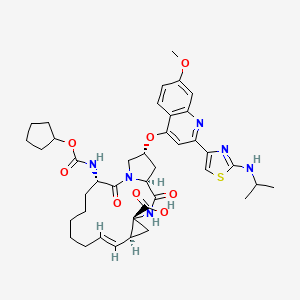
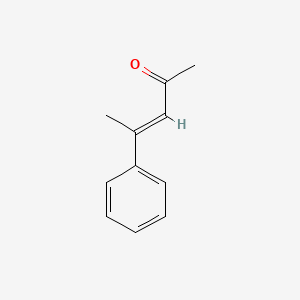


![1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B14753975.png)
